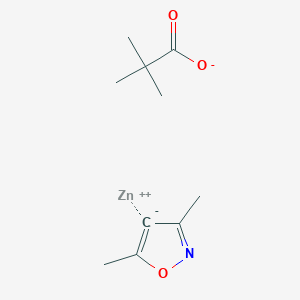![molecular formula C18H17N3O2S2 B2672410 N-phenyl-2-[[5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide CAS No. 868146-09-2](/img/structure/B2672410.png)
N-phenyl-2-[[5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-phenyl-2-[[5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide” is a chemical compound with the molecular formula C18H17N3O2S2 . It is a part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido .
Synthesis Analysis
The synthesis of this compound involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of this compound is established based on spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation reactions and cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 371.48 . More detailed properties are not available in the current data.Wissenschaftliche Forschungsanwendungen
Atmospheric Science and Remote Sensing
Artificial Intelligence (AI) has emerged as a powerful tool in atmospheric science. Researchers leverage AI to analyze active remote sensing data from instruments like CALIOP (Cloud-Aerosol Lidar with Orthogonal Polarization). By applying computer vision techniques, AI helps identify cloud dynamical relationships, improve climate model parameterizations, and build surrogate models for lidar simulations. Compared to traditional analytical methods, AI offers advantages in handling complex multidimensional atmospheric data, bridging the gap between observations and simulations .
Drug Discovery and Cancer Research
Indole derivatives play a crucial role in drug development. Their unique structural features make them attractive candidates for treating various diseases. Specifically, the compound could be explored for its potential anti-cancer properties. Researchers investigate indole-based molecules as biologically active compounds targeting cancer cells. These derivatives may exhibit cytotoxic effects, interfere with cell signaling pathways, or inhibit tumor growth. Further studies are needed to explore their mechanisms of action and optimize their efficacy .
Heterocyclic Chemistry and Alkaloids
Indoles are significant heterocyclic systems found in natural products and drugs. They participate in various biological processes and have implications in cell biology. Investigating novel synthetic methods for constructing indoles is essential. In the context of alkaloids, indole moieties are prevalent. Researchers explore their synthesis and role within alkaloid structures. Understanding these connections can enhance our knowledge of natural products and their potential applications .
Anti-Inflammatory and Analgesic Activities
Certain indole derivatives exhibit anti-inflammatory and analgesic properties. For instance, compounds containing the indole nucleus have been studied for their effects on pain relief and inflammation. These molecules may offer alternatives to conventional drugs like indomethacin and celecoxib. Researchers assess their pharmacological profiles, safety, and efficacy to develop novel therapeutic agents .
Novel Anti-Cancer Agents
While not directly related to the compound , the design and synthesis of novel anti-cancer agents often involve indole derivatives. Researchers explore modifications to the indole scaffold, introducing functional groups that enhance anti-tumor activity. By combining pharmacophores and optimizing molecular structures, they aim to create effective and selective anti-cancer drugs .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-phenyl-2-[[5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c22-16(19-12-6-2-1-3-7-12)11-25-18-21-20-17(23-18)14-10-24-15-9-5-4-8-13(14)15/h1-3,6-7,10H,4-5,8-9,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKQFKDNACKZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C3=NN=C(O3)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

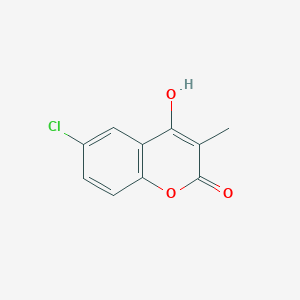
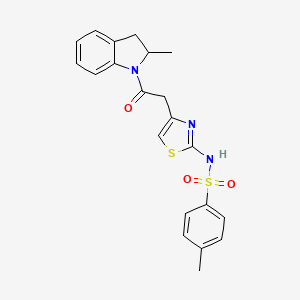
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2672329.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2672333.png)
![N-(4-ethoxyphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2672334.png)
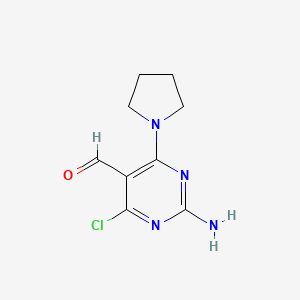
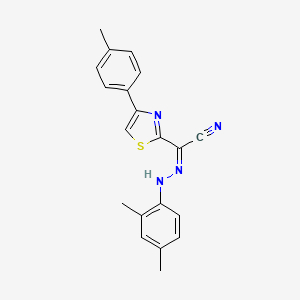
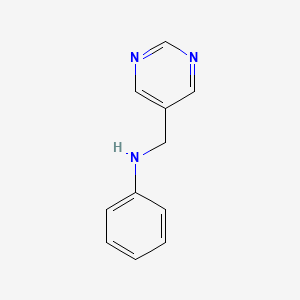
![2-[[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2672341.png)
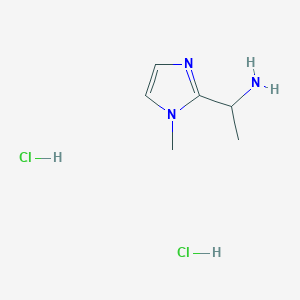
![7'-Benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B2672345.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2672346.png)
